

Comparative Guide: Synergistic Action of Ceftazidime-Avibactam with Beta-Lactam Antibiotics

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Compound of Interest

Compound Name: Antibiotic T

Cat. No.: B1236669

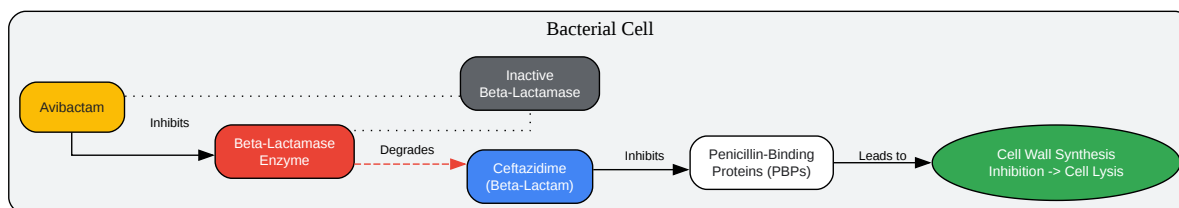
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of ceftazidime-avibactam, a combination of a third-generation cephalosporin and a β -lactamase inhibitor, against multi-drug resistant (MDR) Gram-negative bacteria. The data presented herein demonstrates the enhanced efficacy of this combination compared to individual antibiotic activities and serves as a model for understanding the potential of novel antibiotic synergies.

Mechanism of Synergistic Action

The primary mechanism of synergy between ceftazidime and avibactam lies in the ability of avibactam to inhibit bacterial β -lactamase enzymes.[1][2] These enzymes are a major defense mechanism for bacteria against β -lactam antibiotics like ceftazidime, as they hydrolyze the β -lactam ring, rendering the antibiotic ineffective. Avibactam is a non- β -lactam β -lactamase inhibitor with a broad spectrum of activity against Class A, Class C, and some Class D β -lactamases.[1] By binding to and inactivating these enzymes, avibactam protects ceftazidime from degradation, allowing it to effectively target and inhibit penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death.[2]



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Caption: Mechanism of ceftazidime-avibactam synergy.

Comparative In Vitro Efficacy

The addition of avibactam significantly enhances the in vitro activity of ceftazidime against a broad spectrum of Gram-negative pathogens, particularly those producing β -lactamases that can inactivate ceftazidime.

Checkerboard Synergy Assay Data

The checkerboard assay is a common in vitro method to assess antibiotic synergy. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 is indicative of synergy.

Table 1: Ceftazidime-Avibactam Synergy against Multidrug-Resistant *Pseudomonas aeruginosa*

Strain	Ceftazidime MIC (µg/mL) Alone	Ceftazidime MIC (µg/mL) with Avibactam (4 µg/mL)	Fold Decrease in Ceftazidime MIC
MDR P. aeruginosa 1	32	4	8
MDR P. aeruginosa 2	64	8	8
XDR P. aeruginosa 3	128	16	8
XDR P. aeruginosa 4	>256	32	>8

Note: Data is representative and compiled from multiple sources.[3][4] Multidrug-resistant (MDR) and extensively drug-resistant (XDR) phenotypes were observed in the tested strains.[3]

Table 2: Ceftazidime-Avibactam Activity against Resistant Enterobacteriaceae

Organism	Resistance Mechanism	Ceftazidime MIC50/MIC90 (µg/mL)	Ceftazidime-Avibactam MIC50/MIC90 (µg/mL)
Klebsiella pneumoniae	Carbapenem-Resistant (CRE)	>64 / >64	0.5 / 2
Enterobacteriaceae	Multidrug-Resistant (MDR)	>64 / >64	0.25 / 1
Enterobacteriaceae	Extensively Drug-Resistant (XDR)	>64 / >64	0.5 / 2

Source: Data adapted from studies on large collections of clinical isolates.[5] MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Time-Kill Assay Data

Time-kill assays provide a dynamic measure of bactericidal activity. Synergy is typically defined as a ≥ 2 -log₁₀ decrease in CFU/mL between the combination and its most active single agent.

Table 3: Synergistic Activity of Ceftazidime-Avibactam in Time-Kill Assays against KPC-producing *Klebsiella pneumoniae*

Treatment	Log ₁₀ CFU/mL at 24 hours
Growth Control	8.5
Ceftazidime (16 µg/mL)	8.2
Avibactam (4 µg/mL)	8.4
Ceftazidime (16 µg/mL) + Avibactam (4 µg/mL)	<2.0 (Bactericidal)

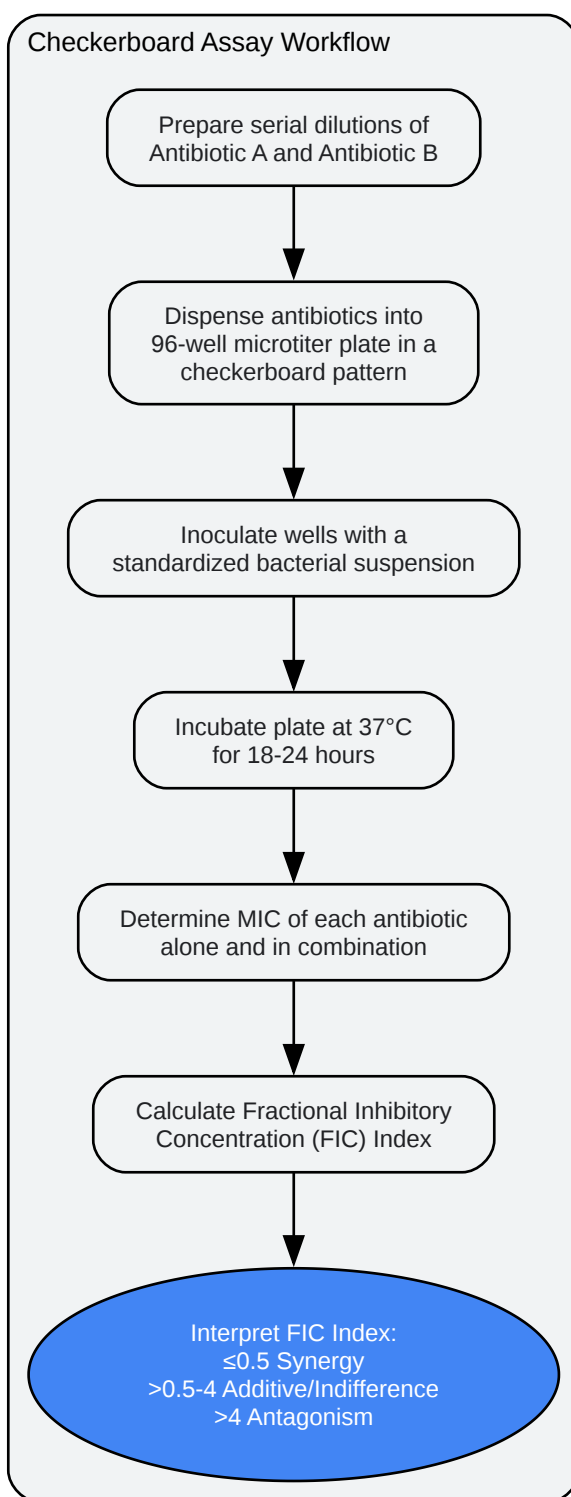
Note: Representative data demonstrating synergistic and bactericidal activity.[\[4\]](#)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synergy testing.

Checkerboard Assay

The checkerboard assay is performed to determine the synergistic, additive, indifferent, or antagonistic interaction between two antimicrobial agents.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)



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Caption: Generalized workflow for a checkerboard synergy assay.

- Preparation of Antimicrobial Agents: Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).[10]
- Plate Setup: In a 96-well microtiter plate, increasing concentrations of Antibiotic A are added to the columns, and increasing concentrations of Antibiotic B are added to the rows.[7] This creates a matrix of wells with varying concentrations of both agents.
- Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5×10^5 CFU/mL).[6]
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
- Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: $\text{FIC Index} = \text{FICA} + \text{FICB} = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$.[6][11]

Time-Kill Assay

Time-kill assays assess the rate of bacterial killing over time.[12]

- Preparation: A standardized bacterial inoculum (e.g., 5×10^5 CFU/mL) is prepared in a suitable broth medium.[13]
- Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (e.g., at their MICs). A growth control without any antibiotic is also included.[14]
- Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on agar plates.
- Interpretation: The results are plotted as log₁₀ CFU/mL versus time. Synergy is defined as a ≥ 2 -log₁₀ decrease in CFU/mL at a specific time point for the combination compared to the

most active single agent. Bactericidal activity is defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum.[12][14]

E-test Synergy Assay

The E-test is a gradient diffusion method that can also be used to assess synergy.[15][16]

- **Inoculation:** A standardized bacterial suspension is swabbed onto the surface of an agar plate.
- **Strip Application:** An E-test strip for one antibiotic is placed on the agar. After a pre-incubation period, a second E-test strip for the other antibiotic is placed on top of or adjacent to the first strip.[17]
- **Incubation:** The plate is incubated for 18-24 hours.
- **Reading Results:** The MIC for each antibiotic is read where the ellipse of growth inhibition intersects the strip. The interaction is assessed by observing the shape of the inhibition zones.
- **FIC Calculation:** A fractional inhibitory concentration (FIC) index can also be calculated from the MIC values obtained.[11]

Conclusion

The combination of ceftazidime and avibactam demonstrates significant synergistic activity against a wide range of multidrug-resistant Gram-negative bacteria. This synergy is primarily driven by the inhibition of β -lactamases by avibactam, which restores the efficacy of ceftazidime. The data from checkerboard and time-kill assays consistently show a marked reduction in the MIC of ceftazidime and enhanced bactericidal activity when used in combination with avibactam. These findings underscore the potential of β -lactam/ β -lactamase inhibitor combinations as a critical strategy in combating antimicrobial resistance. The experimental protocols detailed in this guide provide a framework for the continued evaluation of novel antibiotic synergies in drug discovery and development.

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